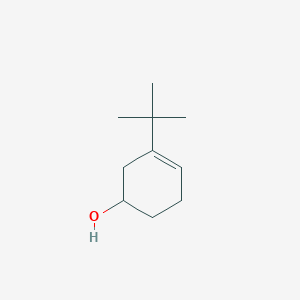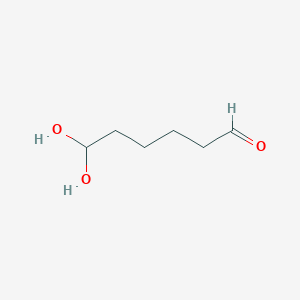
6,6-Dihydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a derivative of hexanal, characterized by the presence of two hydroxyl groups at the 6th position of the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,6-Dihydroxyhexanal can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxyhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 6,6-dihydroxyhexanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 6,6-dihydroxyhexanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 6,6-dihydroxyhexanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 6,6-Dihydroxyhexanoic acid.
Reduction: 6,6-Dihydroxyhexanol.
Substitution: Various substituted hexanal derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Dihydroxyhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,6-Dihydroxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxyhexanal: Similar structure but with only one hydroxyl group.
1,6-Hexanediol: Contains hydroxyl groups at both ends of the carbon chain.
6,6-Dihydroxyhexanoic acid: An oxidized form of 6,6-Dihydroxyhexanal.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
165314-38-5 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
6,6-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h5-6,8-9H,1-4H2 |
InChI-Schlüssel |
ZRMYIMISVJDBNV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(O)O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
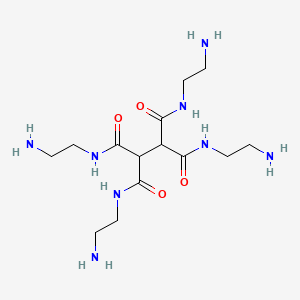
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
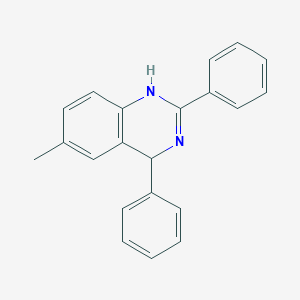
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
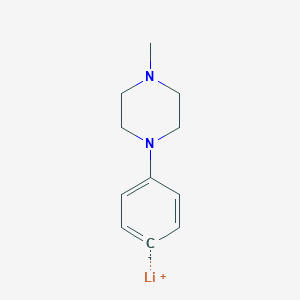
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
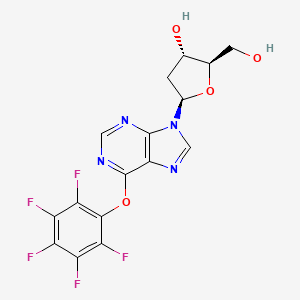
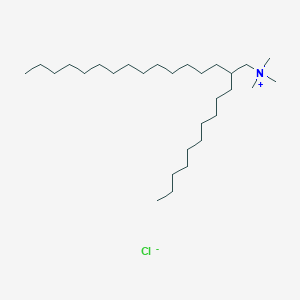
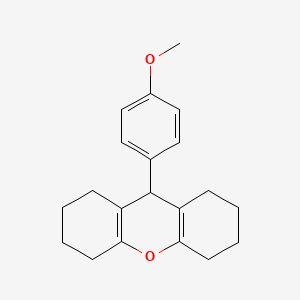
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
